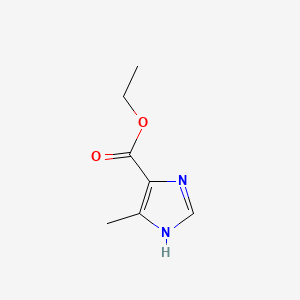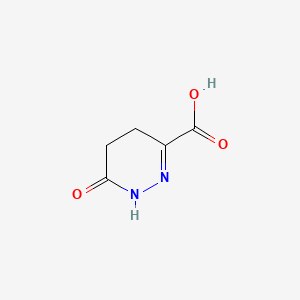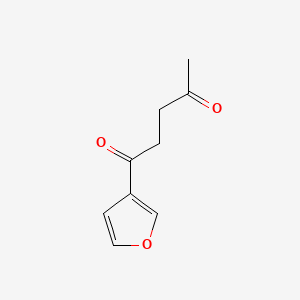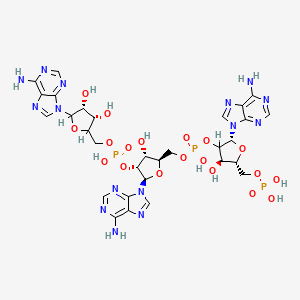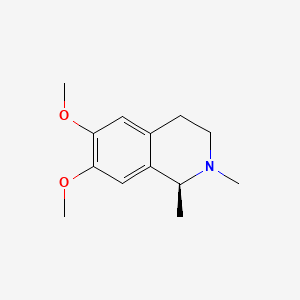
(+-)-Carnegine
Vue d'ensemble
Description
(+-)-Carnegine is a naturally occurring compound that has been found to have various biochemical and physiological effects. It is a derivative of the amino acid histidine and is commonly found in meat and other animal products. In recent years, scientific research has focused on understanding the synthesis method, mechanism of action, and potential applications of (+-)-Carnegine.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Total Synthesis Approaches : Various methods have been explored for the total synthesis of (±)-Carnegine, a tetrahydroisoquinoline alkaloid found in Cactaceae and Chenopodiaceae plants. These methods emphasize enantioselective strategies to produce the chiral form of this natural product (Bracca & Kaufman, 2004).
- Enantioselective Synthesis : Pd-catalyzed asymmetric intramolecular allylic amination has been used for synthesizing pharmaceutically relevant 1-substituted tetrahydroisoquinolines, including (R)-Carnegine. This method provides an efficient route to synthesize these compounds enantioselectively (Ito et al., 2003).
Biological and Pharmacological Research
- Arginine Metabolism and Immune Response : Arginine, a key metabolite in the immune response, shares metabolic pathways with (±)-Carnegine. The arginine metabolism involves nitric oxide synthases and arginase enzymes, which are crucial in immune modulation and have been studied extensively in various contexts, including microbial pathogenesis and immune responses in conditions like sepsis (Wu & Morris, 1998), (Das et al., 2010).
- Chemotaxis in Microorganisms : Studies on Halobacterium salinarum have shown that specific sensors like Car are responsible for arginine chemotaxis. This understanding of chemotactic behavior towards arginine and its analogs, such as (±)-Carnegine, provides insights into microbial behavior and interaction with their environment (Storch et al., 1999).
- Transcription Regulation by Methyltransferases : The role of methyltransferases, like CARM1, in transcription regulation has been studied, and it's known that these enzymes catalyze the transfer of methyl groups to arginine residues of substrate proteins. Understanding these mechanisms can provide insights into the interactions of compounds like (±)-Carnegine with such enzymes (Chen et al., 1999).
Ecological and Environmental Studies
- Impact on Insect Metabolism : The metabolism of natural plant compounds, including (±)-Carnegine, by insect cytochrome P450 enzymes has been a subject of study. This research helps understand the ecological interactions between plants containing (±)-Carnegine and insects, shedding light on insect resistance to certain plant toxins (Fogleman et al., 1997).
Dentistry and Oral Health
- Oral Microbiome and pH Homeostasis : Arginine metabolism, closely related to compounds like (±)-Carnegine, plays a significant role in the oral microbiome. The use of arginine has been shown to improve pH homeostasis and is beneficial in preventing dental caries. Studies in this area contribute to better understanding and treatment options in dentistry (Agnello et al., 2017).
Propriétés
IUPAC Name |
(1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2/h7-9H,5-6H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSIPKSSEVRSPG-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC(=C(C=C2CCN1C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+-)-Carnegine | |
CAS RN |
38221-25-9 | |
| Record name | Carnegine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038221259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARNEGINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZM3RAR846 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclo[threonyl-(4-hydroxyprolyl)-(3,4-dihydroxyhomotyrosyl)-(3-hydroxyglutaminyl)-(3-hydroxy-4-methylprolyl)-Ngamma-(4,5-dihydroxyornithine)]-Nalpha-(10,12-dimethyltetradecanoylamide)](/img/structure/B1213145.png)
![(2s)-2-[[(1s)-1-[[(1s)-1-[[(1r)-1-Benzyl-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-4-guanidino-butyl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1213146.png)
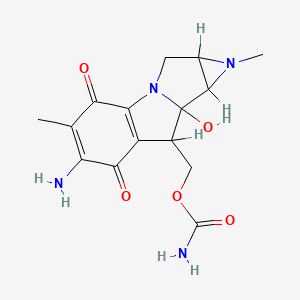
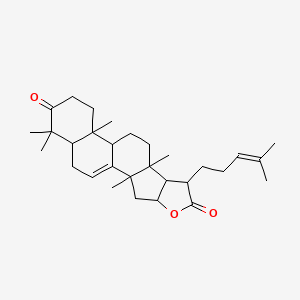
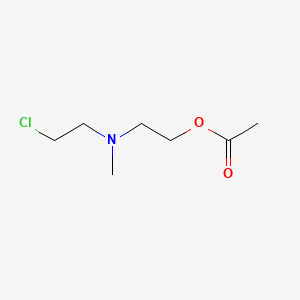
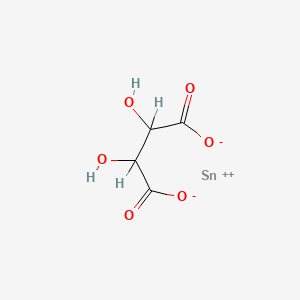
![2-Butoxy-7,10-dichlorobenzo[b][1,5]naphthyridine](/img/structure/B1213153.png)


